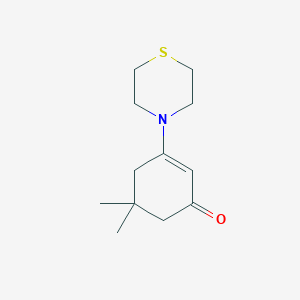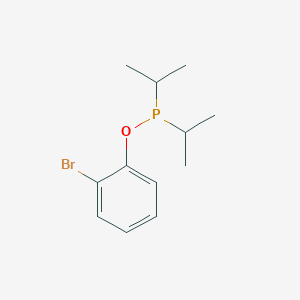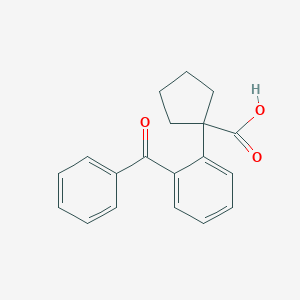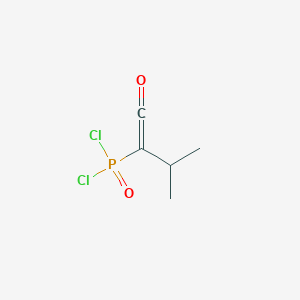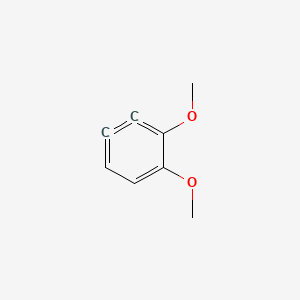
1,2-Dimethoxycyclohexa-1,3-dien-5-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxycyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexa-1,3-diene, featuring two methoxy groups and an alkyne functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxycyclohexa-1,3-dien-5-yne can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
This method yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the methoxy groups and the alkyne functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions, followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,2-Dimethoxycyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2-Dimethoxycyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and aromatic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-Dimethoxycyclohexa-1,3-dien-5-yne involves its reactivity towards various chemical reagents. The methoxy groups and the alkyne functionality play crucial roles in its interactions with other molecules. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. Additionally, the alkyne group can participate in metal-catalyzed coupling reactions, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
2,3-Dimethoxycyclohexa-1,3-dien-5-yne: Similar structure but with different substitution pattern.
1,3-Dimethylcyclohexa-1,3-diene: Lacks the alkyne functionality and methoxy groups.
2-Methoxycyclohexa-1,3-dien-5-yne: Contains only one methoxy group.
Uniqueness
1,2-Dimethoxycyclohexa-1,3-dien-5-yne is unique due to the presence of both methoxy groups and an alkyne functionality, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other similar compounds.
属性
CAS 编号 |
86826-95-1 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
InChI |
InChI=1S/C8H8O2/c1-9-7-5-3-4-6-8(7)10-2/h3,5H,1-2H3 |
InChI 键 |
IVIPGGBVUDUMGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C=C=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


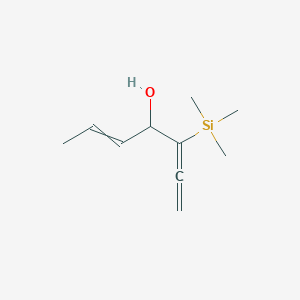
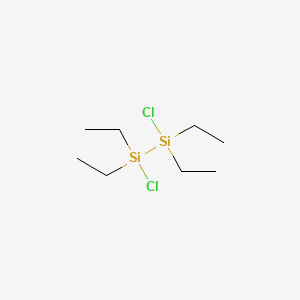
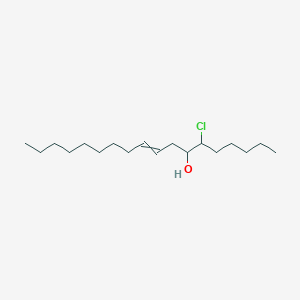
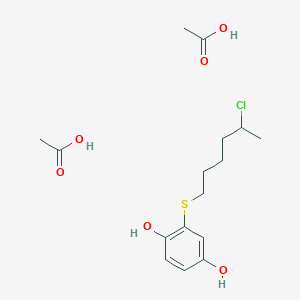
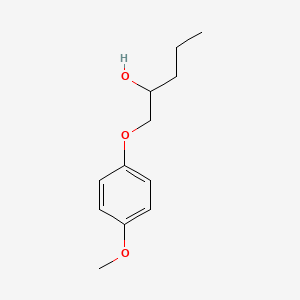

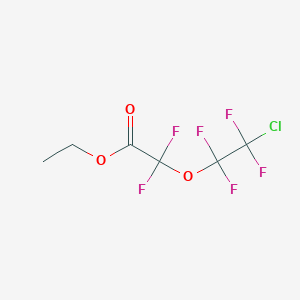
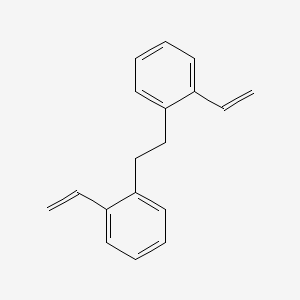
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
